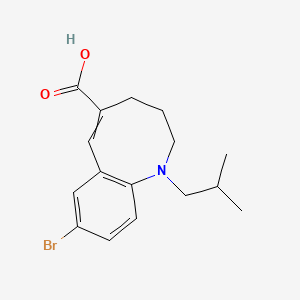8-Bromo-1,2,3,4-tetrahydro-1-(2-methylpropyl)-1-benzazocine-5-carboxylic acid
CAS No.:
Cat. No.: VC13816151
Molecular Formula: C16H20BrNO2
Molecular Weight: 338.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H20BrNO2 |
|---|---|
| Molecular Weight | 338.24 g/mol |
| IUPAC Name | 8-bromo-1-(2-methylpropyl)-3,4-dihydro-2H-1-benzazocine-5-carboxylic acid |
| Standard InChI | InChI=1S/C16H20BrNO2/c1-11(2)10-18-7-3-4-12(16(19)20)8-13-9-14(17)5-6-15(13)18/h5-6,8-9,11H,3-4,7,10H2,1-2H3,(H,19,20) |
| Standard InChI Key | CQDQTZJHBGXURW-UHFFFAOYSA-N |
| SMILES | CC(C)CN1CCCC(=CC2=C1C=CC(=C2)Br)C(=O)O |
| Canonical SMILES | CC(C)CN1CCCC(=CC2=C1C=CC(=C2)Br)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₆H₂₀BrNO₂, with a molecular weight of 338.24 g/mol . Its structure integrates a benzazocine scaffold—a bicyclic system comprising a benzene ring fused to an azocine moiety (an eight-membered ring containing one nitrogen atom). Key substituents include:
-
A bromine atom at the 8-position, influencing electronic properties and reactivity.
-
A 2-methylpropyl (isobutyl) group at the 1-position, contributing to steric bulk and lipophilicity.
-
A carboxylic acid group at the 5-position, enabling hydrogen bonding and salt formation .
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 597583-12-5 | |
| Molecular Formula | C₁₆H₂₀BrNO₂ | |
| Molecular Weight | 338.24 g/mol | |
| Predicted Density | 1.334±0.06 g/cm³ | |
| Predicted Boiling Point | 454.4±45.0 °C | |
| Predicted pKa | 4.80±0.20 |
Stereochemical Considerations
While stereochemical data for this specific compound remain unreported, the benzazocine framework inherently possesses chiral centers at positions 1, 2, 3, and 4. The configuration of these centers could significantly impact biological activity and crystallization behavior, warranting further stereoselective synthesis studies.
Synthetic Pathways and Preparation
Retrosynthetic Analysis
Hypothetical synthetic routes for 8-bromo-1,2,3,4-tetrahydro-1-(2-methylpropyl)-1-benzazocine-5-carboxylic acid may involve sequential functionalization of a benzazocine precursor. Key disconnections include:
-
Bromination: Electrophilic aromatic substitution at the 8-position using brominating agents (e.g., Br₂/FeBr₃).
-
Alkylation: Introduction of the 2-methylpropyl group via nucleophilic substitution or Friedel-Crafts alkylation.
-
Carboxylic Acid Formation: Oxidation of a methyl group or carboxylation via Kolbe-Schmitt reaction.
Proposed Multi-Step Synthesis
A plausible pathway involves:
-
Cyclization: Formation of the benzazocine core from a substituted phenethylamine derivative through intramolecular alkylation.
-
Bromination: Selective bromination at the 8-position under controlled conditions.
-
Isobutyl Introduction: Alkylation using isobutyl bromide or analogous reagents.
-
Oxidation: Conversion of a 5-methyl group to carboxylic acid via potassium permanganate or other oxidizing agents.
Table 2: Hypothetical Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Target Modification |
|---|---|---|---|
| 1 | Cyclization | PPA, heat | Benzazocine core formation |
| 2 | Electrophilic Bromination | Br₂, FeBr₃ | 8-Bromo substitution |
| 3 | Alkylation | Isobutyl bromide, AlCl₃ | 1-(2-Methylpropyl) addition |
| 4 | Oxidation | KMnO₄, H₂O, heat | Carboxylic acid formation |
Challenges include regioselective bromination and minimizing side reactions during cyclization. Purification may require column chromatography or recrystallization.
Physicochemical Properties
Thermal Stability
With a predicted boiling point of 454.4°C , the compound exhibits high thermal stability, suitable for high-temperature reactions. Differential scanning calorimetry (DSC) studies are needed to characterize melting behavior and polymorphic forms.
Spectroscopic Characteristics
Though experimental spectra are unavailable, theoretical predictions can be made:
-
IR Spectroscopy: Strong absorption bands near 1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (carboxylic acid O-H stretch).
-
NMR: Expected signals include a singlet for the isobutyl methyl groups (δ 0.8–1.2 ppm) and a downfield-shifted proton adjacent to bromine (δ 7.5–8.0 ppm).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume